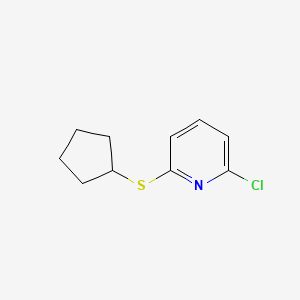
2-Chloro-6-cyclopentylsulfanylpyridine
Vue d'ensemble
Description
2-Chloro-6-cyclopentylsulfanylpyridine, also known as CSP, is a heterocyclic compound containing an aromatic ring with a chlorine atom attached. The compound has been studied for its various applications in the field of pharmaceuticals and organic synthesis.
Applications De Recherche Scientifique
C-6 Lithiation of 2-Chloropyridine : A study by Choppin, Gros, and Fort (2000) in Organic Letters demonstrated the regioselective C-6 lithiation of 2-chloropyridine using a superbase. This method has potential applications in synthesizing chlorinated pyridinic and bis-heterocyclic synthons, which are crucial in various chemical syntheses (Choppin, Gros, & Fort, 2000).
Preparation and Coordination Chemistry : A 1987 study in Inorganica Chimica Acta by E. Constable and J. Holmes explored the preparation of 2,6-diacetylpyridine bis(6-chloro-2-pyridylhydrazone) and its coordination with metal ions. This research is significant in understanding the complexation behavior of chlorinated pyridines in coordination chemistry (E. Constable & J. Holmes, 1987).
Metallation Studies : Y. Fuchita, K. Hiraki, and T. Uchiyama (1983) in the Journal of The Chemical Society-Dalton Transactions conducted a study on the metallation of 2-neopentylpyridine, showing how the chloro-bridged complexes undergo various chemical reactions. This work provides insights into the reactivity and applications of chlorinated pyridine derivatives in organometallic chemistry (Y. Fuchita, K. Hiraki, & T. Uchiyama, 1983).
Photodegradation and Environmental Impact : Research by Charalambos G. Skoutelis et al. (2017) in the Journal of Hazardous Materials studied the photodegradation of 2-chloropyridine in water and its genotoxic effects. This is relevant to understanding the environmental impact and degradation pathways of chloropyridine compounds (Charalambos G. Skoutelis et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor. Precautionary measures against static discharge are advised, and protective gloves, clothing, and eye/face protection should be worn. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Propriétés
IUPAC Name |
2-chloro-6-cyclopentylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-6-3-7-10(12-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSSXJSKNXCPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(cyclopentylsulfanyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



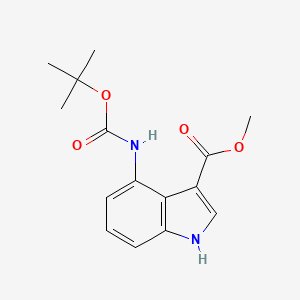
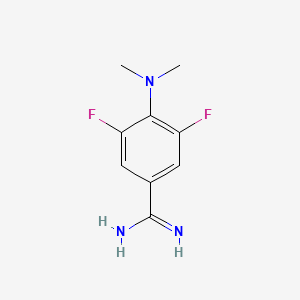
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
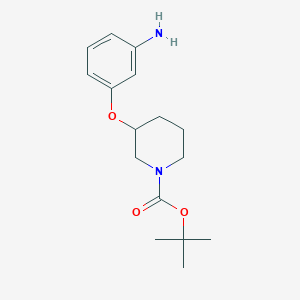
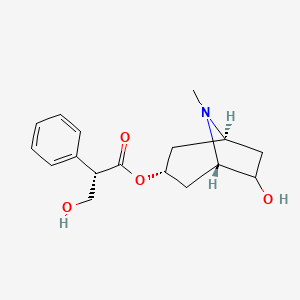
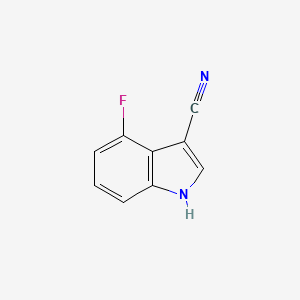
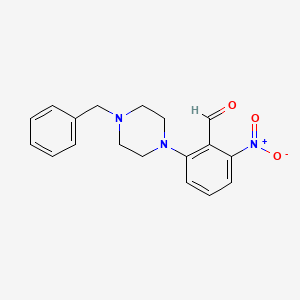
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
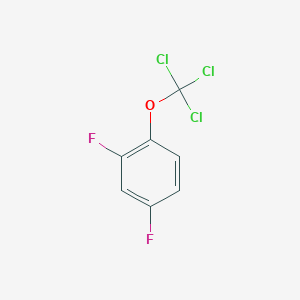
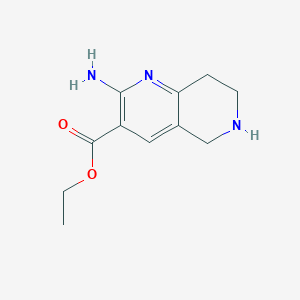
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)


